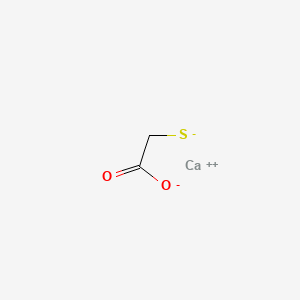
2-Hydroxy-5-methylbenzenesulfonic acid
Übersicht
Beschreibung
2-Hydroxy-5-methylbenzenesulfonic acid, also known as p-Cresol-2-sulfonic acid, is a compound with the molecular formula C7H8O4S and a molecular weight of 188.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methylbenzenesulfonic acid can be achieved from p-Cresol . It has been used in the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones .Molecular Structure Analysis
The InChI code for 2-Hydroxy-5-methylbenzenesulfonic acid is 1S/C7H8O4S/c1-5-2-3-6 (8)7 (4-5)12 (9,10)11/h2-4,8H,1H3, (H,9,10,11) and the InChI key is AXZKCQSGDARVRL-UHFFFAOYSA-N . The compound shows the same fragmentation pattern and is indistinguishable by mass spectrometry from p-cresyl sulfate .Chemical Reactions Analysis
The compound shows the same fragmentation pattern and is indistinguishable by mass spectrometry from p-cresyl sulfate . It has been used in the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones .Physical And Chemical Properties Analysis
2-Hydroxy-5-methylbenzenesulfonic acid is a powder at room temperature . It has a melting point of 59-62 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Proton Conductivity
- Proton Conductivity Measurement : 2-Hydroxy-4-methylbenzenesulfonic acid dihydrate was examined for its crystal structure and proton conductivity. The compound showed varied S-O distances in the sulfonate group and altered symmetry due to proton displacement. Proton conductivity was measured using impedance spectroscopy, with increased conductivity observed at higher ambient humidity levels (Pisareva et al., 2010).
Analytical Chemistry Applications
- Indirect Fluorescent Visualization : 2-Amino-5-methylbenzenesulfonic acid was explored as an indirect fluorescent visualization reagent for aliphatic amines in reversed phase ion pair chromatography. This method allowed for the quantitation of aliphatic amines coeluting as a negative peak (Gallo & Walters, 1986).
Reductive Decomposition Studies
- Oxidizing Reagent Preparation : The preparation of 2-Iodoxybenzenesulfonic acid, a potentially important oxidizing reagent, was achieved through two different pathways. This compound was found to be thermally unstable and highly reactive towards organic solvents (Koposov et al., 2006).
Catalytic Applications
- Catalyst in Alcohol Oxidation : Schiff base copper(II) complexes, synthesized using 2-aminobenzenesulfonic acid, acted as efficient and selective catalysts in the oxidation of alcohols. These complexes demonstrated high turnover frequencies and selectivity under certain conditions (Hazra et al., 2015).
Chromogenic Systems
- Hydrogen Peroxide Measurement : A chromogenic detection system, which utilized 3,5-dichloro-2-hydroxybenzenesulfonic acid, was developed for the direct assay of uric acid in biological fluids. This system provided a simple and rapid method suitable for manual or automated procedures (Fossati & Prencipe, 2010).
Polypyrrole Dopants
- Thermal Stability Improvement : Aromatic sulfonate derivatives with acid-type substitute groups, including 2-hydroxy-5-sulfobenzoic acid, were used as dopants to enhance the thermal stability of polypyrrole's electric conductivity. This approach significantly improved the material's thermal stability at high temperatures (Takeoka et al., 1998).
Synthesis Studies
- Catalytic Synthesis : p-Methylbenzenesulfonic acid was utilized as a catalyst in the synthesis of 4-acetory benzoic acid, demonstrating the impact of reaction conditions on product yield (Li Qi-ran, 2010).
Hydrocarbon Oxidation
- Selective Oxidation by Platinum Salts : A study on the selective oxidation of water-soluble organic compounds, including p-toluenesulfonic acid, by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts was conducted. This research elucidated the mechanism and selectivity of these reactions (Labinger et al., 1993).
Luminescent Properties of Metal-Organic Complexes
- Rare Earth Metal-Organic Complexes : The study of rare earth metal-organic complexes constructed from hydroxyl and carboxyl modified arenesulfonate focused on syntheses, structure evolutions, and ultraviolet, visible, and near-infrared luminescence (Xiao et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-hydroxy-5-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKCQSGDARVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951206 | |
| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylbenzenesulfonic acid | |
CAS RN |
7134-06-7, 28519-04-2 | |
| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresolsulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cresolsulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-hydroxy-5-methylbenzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-5-METHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXK474P32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)



![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)




![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)
